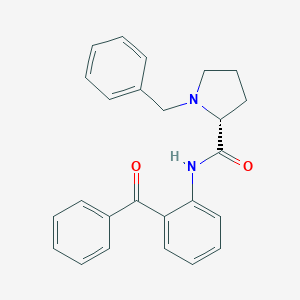

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Overview

Description

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, also known as R-BPCA, is a novel compound that has been studied for its potential therapeutic applications. R-BPCA is a chiral molecule, meaning that it has two non-superimposable mirror image versions of the same molecule. The two versions, known as enantiomers, are distinguished by the direction of the asymmetric carbon atom. R-BPCA has been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.

Scientific Research Applications

1. X-ray Absolute Structure Determination

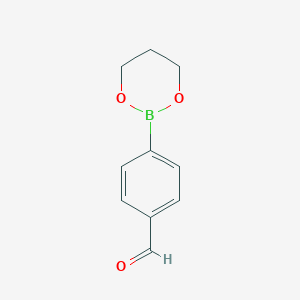

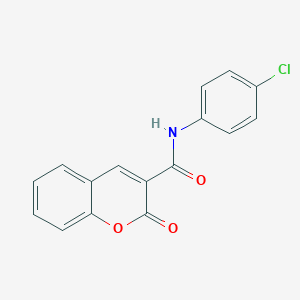

The Ni(II) complex of the Schiff base of (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide has been used in the determination of absolute structures through X-ray crystallography. This application is crucial in understanding the molecular configuration and interactions of the complex, contributing to the broader field of structural chemistry (Langer et al., 2007).

2. Asymmetric Synthesis of α-Amino Acids

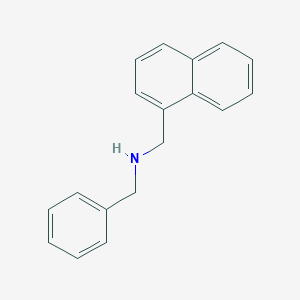

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary in the asymmetric synthesis of amino acids. This application is particularly significant in producing enantiomerically pure compounds, which are essential in pharmaceutical synthesis and research (Belokon’ et al., 2002).

3. Asymmetric Synthesis of Organoelement Analogues of Natural Products

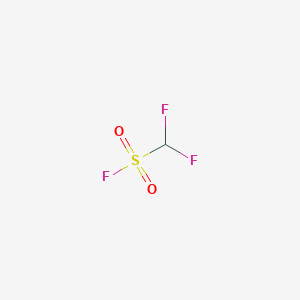

The compound has been utilized in the asymmetric synthesis of fluoro (S)-phenylalanines and (S)-α-methyl(phenyl)alanines, showing a high selectivity in alkylation of Ni(II) complexes. This synthesis is important for creating analogues of natural products, which can lead to new therapeutic agents (Kukhar et al., 1993).

Mechanism of Action

Target of Action

The primary targets of ®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes

Biochemical Pathways

It’s known that the compound can influence various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It’s known that the compound can be rapidly activated at room temperature This suggests that the compound may have good bioavailability

Result of Action

It’s known that the compound can induce changes in cellular processes

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .

properties

IUPAC Name |

(2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSABLMEYFYEHS-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359671 | |

| Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

CAS RN |

105024-93-9 | |

| Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35H593W95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the key structural features of (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide?

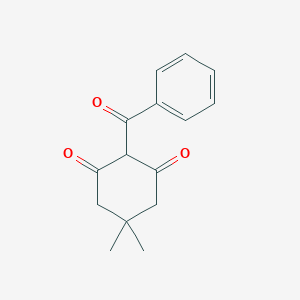

A: (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide exhibits specific structural features that dictate its overall conformation. The molecule contains a benzophenone moiety, characterized by two benzene rings connected by a carbonyl group. Notably, these two benzene rings are not coplanar but are twisted relative to each other with a dihedral angle of 59.10° []. This twist is likely influenced by steric hindrance between the hydrogen atoms on the adjacent rings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)